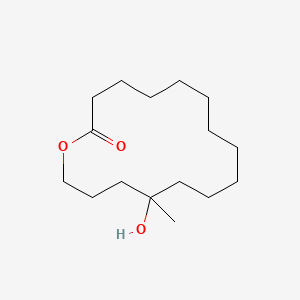
13-Hydroxy-13-methyl-1-oxacyclohexadecan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
13-Hydroxy-13-methyl-1-oxacyclohexadecan-2-one is a chemical compound with the molecular formula C16H30O3
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 13-Hydroxy-13-methyl-1-oxacyclohexadecan-2-one typically involves the cyclization of a suitable precursor. One common method is the intramolecular esterification of 13-hydroxy-13-methylhexadecanoic acid under acidic conditions. The reaction is usually carried out in the presence of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid, and the reaction mixture is heated to promote cyclization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
13-Hydroxy-13-methyl-1-oxacyclohexadecan-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products
Oxidation: Formation of 13-methyl-1-oxacyclohexadecan-2-one or 13-methyl-1-oxacyclohexadecanoic acid.
Reduction: Formation of 13-hydroxy-13-methyl-1-oxacyclohexadecan-2-ol.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Aplicaciones Científicas De Investigación
13-Hydroxy-13-methyl-1-oxacyclohexadecan-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of fragrances and flavorings due to its unique odor profile.
Mecanismo De Acción
The mechanism of action of 13-Hydroxy-13-methyl-1-oxacyclohexadecan-2-one involves its interaction with specific molecular targets. The hydroxyl and ester groups allow it to form hydrogen bonds and other interactions with proteins and enzymes, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Cyclopentadecanolide: Another cyclic ester with a similar structure but different functional groups.
Exaltolide: A macrocyclic lactone with a similar ring size but different substituents.
Muskalactone: A related compound with a similar cyclic structure but different chemical properties.
Uniqueness
13-Hydroxy-13-methyl-1-oxacyclohexadecan-2-one is unique due to its specific combination of hydroxyl and ester groups, which confer distinct chemical reactivity and potential applications. Its structural features make it a valuable compound for various research and industrial purposes.
Propiedades
Número CAS |
674798-78-8 |
|---|---|
Fórmula molecular |
C16H30O3 |
Peso molecular |
270.41 g/mol |
Nombre IUPAC |
13-hydroxy-13-methyl-oxacyclohexadecan-2-one |
InChI |
InChI=1S/C16H30O3/c1-16(18)12-9-7-5-3-2-4-6-8-11-15(17)19-14-10-13-16/h18H,2-14H2,1H3 |
Clave InChI |
KYOWRBRGRNLDPN-UHFFFAOYSA-N |
SMILES canónico |
CC1(CCCCCCCCCCC(=O)OCCC1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


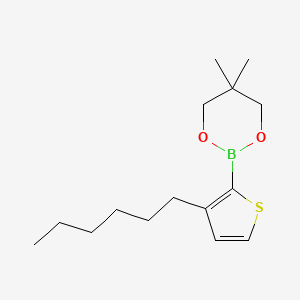


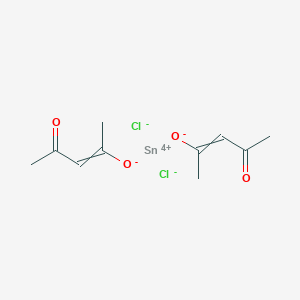
![Propyl 4'-methyl[1,1'-biphenyl]-4-carboxylate](/img/structure/B12515403.png)
![4-{[2-(4-Cyano-3-phenyl-1,2-oxazol-5-yl)ethenyl]amino}benzoic acid](/img/structure/B12515408.png)
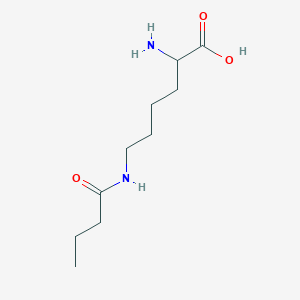
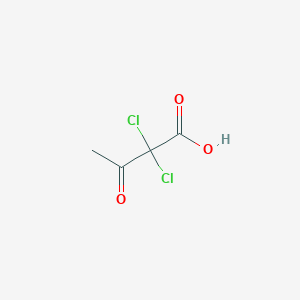
![3-benzhydryloxy-1-[2-(1,3-benzodioxol-5-yl)ethyl]piperidine;but-2-enedioic acid](/img/structure/B12515421.png)
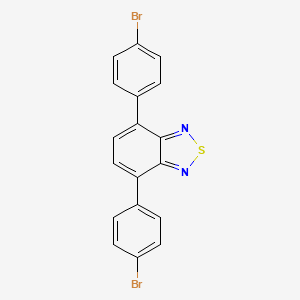
![N-[(3-Bromo-4-fluorophenyl)methyl]-3,3,3-trifluoropropanamide](/img/structure/B12515432.png)


![2-[(Ethoxycarbonyl)oxy]-3-hydroxybutanedioic acid](/img/structure/B12515444.png)
